(1-(2-Bromo-5-fluorobenzyl)piperidin-4-yl)methanol
CAS No.: 1455671-50-7
Cat. No.: VC3057424
Molecular Formula: C13H17BrFNO
Molecular Weight: 302.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1455671-50-7 |
|---|---|
| Molecular Formula | C13H17BrFNO |
| Molecular Weight | 302.18 g/mol |
| IUPAC Name | [1-[(2-bromo-5-fluorophenyl)methyl]piperidin-4-yl]methanol |
| Standard InChI | InChI=1S/C13H17BrFNO/c14-13-2-1-12(15)7-11(13)8-16-5-3-10(9-17)4-6-16/h1-2,7,10,17H,3-6,8-9H2 |
| Standard InChI Key | LFWQBDKGSRHTOF-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CO)CC2=C(C=CC(=C2)F)Br |
| Canonical SMILES | C1CN(CCC1CO)CC2=C(C=CC(=C2)F)Br |
Introduction
Synthesis and Chemical Reactions
The synthesis of (1-(2-Bromo-5-fluorobenzyl)piperidin-4-yl)methanol likely involves nucleophilic substitution reactions, similar to those used for other piperidine derivatives. The compound can participate in various chemical reactions, including alkylation and acylation reactions, which are common for piperidine-based compounds.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Involves replacing a leaving group with a nucleophile to form the desired compound |
| Alkylation | Adding an alkyl group to the piperidine ring to modify its properties |
| Acylation | Adding an acyl group to the piperidine ring to enhance its reactivity |
Potential Applications
Given its structural similarity to other piperidine derivatives, (1-(2-Bromo-5-fluorobenzyl)piperidin-4-yl)methanol may have applications in medicinal chemistry, particularly in drug design targeting specific biological pathways. The presence of bromine and fluorine atoms can influence its interaction with receptors or enzymes, potentially leading to pharmacological effects.
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential use in designing drugs that target specific biological pathways |
| Biological Research | Could serve as a tool compound to study biological processes and interactions |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume